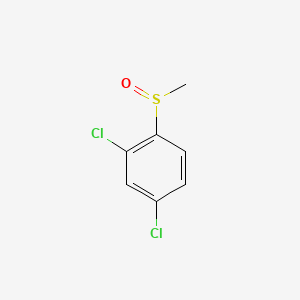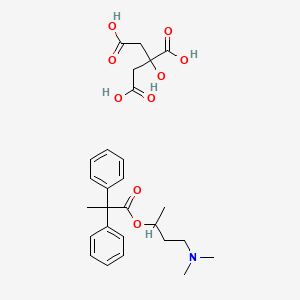
4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a dimethylamino group, a butan-2-yl group, and a diphenylpropanoate moiety, combined with a tricarboxylic acid component. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid typically involves multiple steps. One common method includes the esterification of 2,2-diphenylpropanoic acid with 4-(dimethylamino)butan-2-ol under acidic conditions. The reaction is often catalyzed by sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and pH, which are crucial for the successful synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium catalyst
Nucleophiles: Alkyl halides, sodium hydroxide
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including analgesic and antitussive properties.
Mechanism of Action
The mechanism by which 4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. For example, its analgesic properties are attributed to its ability to interact with opioid receptors, while its antitussive effects are linked to its action on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Dextropropoxyphene hydrochloride: A structurally related compound with similar analgesic properties.
Uniqueness
4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile in various applications. Its specific structure also contributes to its distinct pharmacological effects, setting it apart from other similar compounds .
Properties
CAS No. |
27722-10-7 |
|---|---|
Molecular Formula |
C27H35NO9 |
Molecular Weight |
517.6 g/mol |
IUPAC Name |
4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C21H27NO2.C6H8O7/c1-17(15-16-22(3)4)24-20(23)21(2,18-11-7-5-8-12-18)19-13-9-6-10-14-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-14,17H,15-16H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
SGNPLZGGQATNPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN(C)C)OC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,6-Dimethylbicyclo[4.1.0]hept-3-ene](/img/structure/B14681879.png)

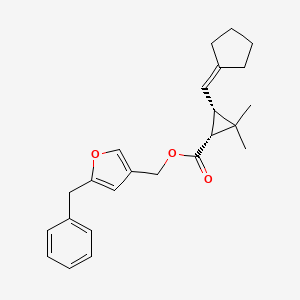
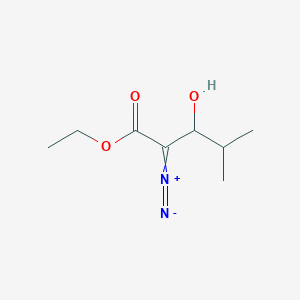
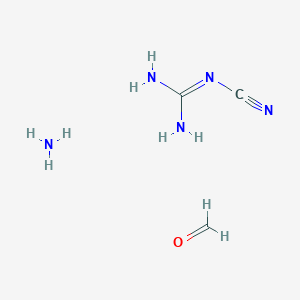

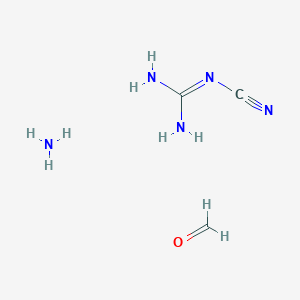
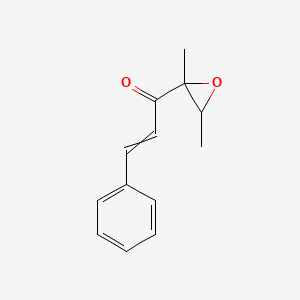

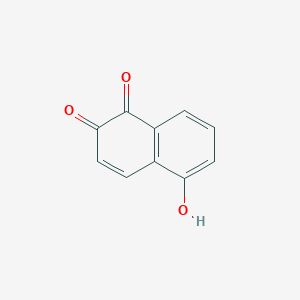
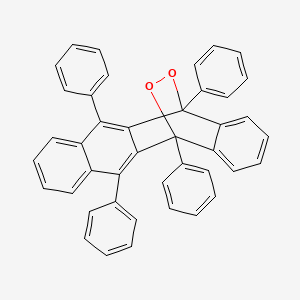
![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)
